1-methyl-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
The compound is a derivative of Methyl 4-oxo-4H-pyrido [1,2-a]pyrimidine-2-carboxylate . This compound has a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds such as 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized for use as anticancer agents . Another method involves the reaction of β-alkoxyvinyl trichloromethyl ketones with 2-aminopyridine .Molecular Structure Analysis
The molecular structure of the related compound, Methyl 4-oxo-4H-pyrido [1,2-a]pyrimidine-2-carboxylate, includes a pyrido[1,2-a]pyrimidine core .Chemical Reactions Analysis
A study on Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts has been conducted .Physical and Chemical Properties Analysis
The related compound, Methyl 4-oxo-4H-pyrido [1,2-a]pyrimidine-2-carboxylate, has a molecular weight of 204.18 g/mol and a molecular formula of C10H8N2O3 .Mechanism of Action
Properties
IUPAC Name |
1-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-16-6-7-17(14(21)13(16)20)9-10-8-12(19)18-5-3-2-4-11(18)15-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUFUQXNXWGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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